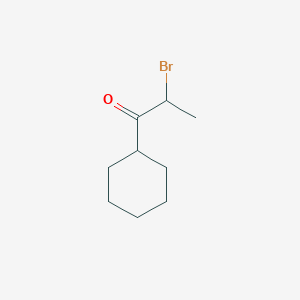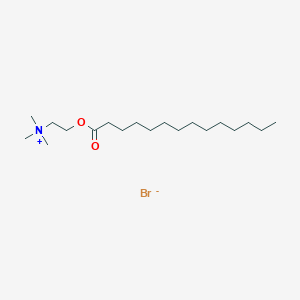
Myristoylcholine bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristoylcholine bromide is a chemical compound that has been widely used in scientific research for its unique properties. It is a quaternary ammonium salt that is derived from myristic acid, which is a saturated fatty acid commonly found in coconut oil and palm kernel oil. Myristoylcholine bromide has been used in various biochemical and physiological experiments due to its ability to interact with cell membranes and modulate cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of myristoylcholine bromide is thought to involve its interaction with cell membranes. It has been shown to bind to the lipid bilayer of cell membranes and alter their physical properties, such as fluidity and curvature. This, in turn, can modulate the activity of membrane-bound proteins and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Myristoylcholine bromide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of several key signaling proteins, including protein kinase C and phospholipase A2, which play important roles in regulating cellular growth and differentiation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Myristoylcholine bromide has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has been shown to have a wide range of biochemical and physiological effects. However, it also has several limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex interactions with cell membranes and signaling pathways.
Direcciones Futuras
There are several potential future directions for research on myristoylcholine bromide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential as a treatment option. Another area of interest is its role in modulating cellular signaling pathways, particularly those involved in cancer growth and metastasis. Further research is needed to explore its potential as a cancer therapy.
Métodos De Síntesis
The synthesis of myristoylcholine bromide can be achieved through a simple reaction between myristic acid and choline chloride. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Myristoylcholine bromide has been used in a variety of scientific research applications, including studies on cellular signaling pathways, membrane biophysics, and neurochemistry. It has been shown to modulate the activity of several key signaling proteins, including protein kinase C and phospholipase A2, which play important roles in regulating cellular growth and differentiation.
Propiedades
Número CAS |
108418-28-6 |
|---|---|
Nombre del producto |
Myristoylcholine bromide |
Fórmula molecular |
C19H40BrNO2 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
trimethyl(2-tetradecanoyloxyethyl)azanium;bromide |
InChI |
InChI=1S/C19H40NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GYVAQLUBQVAKEI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
Sinónimos |
Myristylpicoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



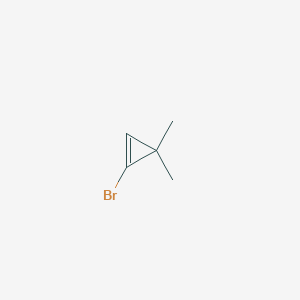
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
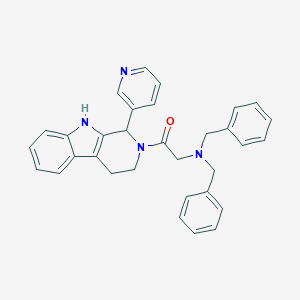

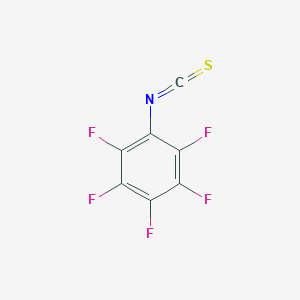



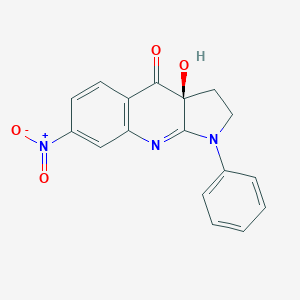
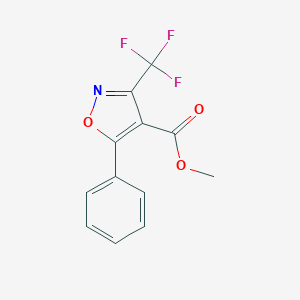

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
